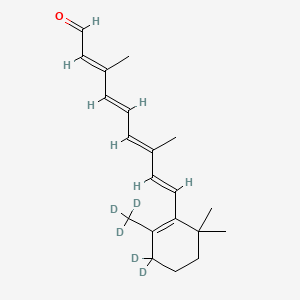

all-trans-Retinal-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

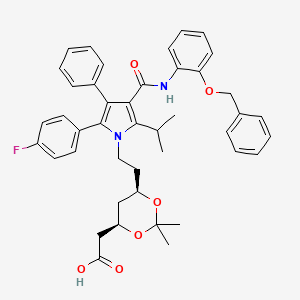

All-trans-Retinal-d5, also known as (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal , is a derivative of Vitamin A . It is a stable isotope labelled compound with a molecular formula of C20H23D5O and a molecular weight of 289.47 .

Synthesis Analysis

All-trans retinal is converted to retinoic acid in vivo by the action of retinal dehydrogenase . This conversion involves several enzymatic steps .

Molecular Structure Analysis

The molecular structure of all-trans-Retinal-d5 consists of seven transmembrane α-helices, with the amino terminus on the outside of the cell membrane, and the carboxy terminus inside the cell . Retinal is attached to an evolutionarily conserved lysine amino-acid residue .

Chemical Reactions Analysis

Retinol is converted, through several enzymatic steps, into its active derivatives . Retinol is oxidized once to generate retinal and twice to generate retinoic acid . For the generation of the 9-cis- or 11-cis-retinoids, an isomerization reaction takes place prior to the first oxidation .

Physical And Chemical Properties Analysis

All-trans-Retinal-d5 has a molecular formula of C20H23D5O and a molecular weight of 289.47 . More detailed physical and chemical properties may be found in its Material Safety Data Sheet .

科学的研究の応用

Role in Retinal Dystrophies : Mutations in genes encoding enzymes that process vitamin A derivatives like all-trans retinol are linked to early-onset severe retinal dystrophy, highlighting the importance of vitamin A metabolism in retinal health (Thompson et al., 2001).

Photoreceptor Health : The chromophore of visual pigments, 11-cis retinal, derived from vitamin A, is vital for vision. Defects in the enzymes involved in its production can lead to hereditary retinal diseases (Yamamoto et al., 1999).

In Drosophila Vision : In the Drosophila visual system, all-trans-retinal plays a crucial role in rhodopsin formation. This highlights the importance of retinoid-binding proteins in vision (Wang & Montell, 2005).

In Visual Cycle Enzymes : The enzymes involved in the visual cycle, such as acyltransferases and dehydrogenases, are crucial for the conversion of all-trans-retinal back to 11-cis-retinal, essential for continuous vision (Kiser et al., 2012).

In Leber Congenital Amaurosis : Research shows that pharmacological intervention with compounds that interact with all-trans-retinal can preserve visual function in mouse models of Leber Congenital Amaurosis (Van Hooser et al., 2002).

Retinal Degeneration Prevention : Studies have identified drug candidates that can sequester toxic all-trans-retinal, offering potential therapeutic avenues for preventing light-induced retinal degeneration (Zhang et al., 2015).

In Retinoid Cycle Enzymes : Retinoid cycle enzymes, particularly those involved in all-trans-retinal clearance, play protective roles in the retina by reducing the production of toxic by-products (Maeda et al., 2009).

作用機序

All-trans retinal is converted to retinoic acid in vivo by the action of retinal dehydrogenase . Retinoic acid is a ligand for both the retinoic acid receptor (RAR) and the retinoid X receptor (RXR) that act as transcription factors to regulate the growth and differentiation of normal and malignant cells .

将来の方向性

特性

IUPAC Name |

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-LHAZDGMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

all-trans-Retinal-d5 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)

![Cyclopropanemethanol, 1-ethoxy-alpha-[(trimethylsilyl)ethynyl]- (9CI)](/img/no-structure.png)

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)